molecular formula C17H21ClN4O5S2 B11406392 2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11406392
M. Wt: 461.0 g/mol
InChI Key: CRNVQNHVBDEGIX-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrimidine ring and the subsequent addition of functional groups. Common reagents used in these reactions include thionyl chloride, propylsulfonyl chloride, and various amines. Reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • 2-Methylpropyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H21ClN4O5S2

Molecular Weight

461.0 g/mol

IUPAC Name

2-methylpropyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H21ClN4O5S2/c1-5-6-29(25,26)17-19-7-11(18)12(21-17)14(23)22-16-20-10(4)13(28-16)15(24)27-8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,20,22,23)

InChI Key

CRNVQNHVBDEGIX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl

Origin of Product

United States

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